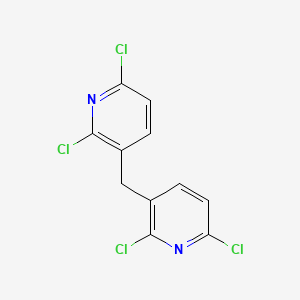3,3'-Methylenebis(2,6-dichloropyridine)
CAS No.: 112170-41-9
Cat. No.: VC19175369
Molecular Formula: C11H6Cl4N2
Molecular Weight: 308.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112170-41-9 |
|---|---|
| Molecular Formula | C11H6Cl4N2 |
| Molecular Weight | 308.0 g/mol |
| IUPAC Name | 2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine |
| Standard InChI | InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2 |
| Standard InChI Key | NBBMTNWJFVKVRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
-
Pyridine Rings: Aromatic heterocycles with nitrogen at position 1, contributing to electron-deficient character.
-
Chlorine Substituents: Electron-withdrawing groups at 2- and 6-positions, enhancing thermal stability and directing reactivity.
-
Methylene Bridge: A flexible linker enabling conformational diversity, critical for coordination chemistry or polymer formation.
Synthesis and Manufacturing Pathways
Cross-Coupling of Dichloropyridine Precursors
A plausible route involves Ullmann or Suzuki-Miyaura coupling between 3-bromo-2,6-dichloropyridine and a methylene-containing spacer. For example, reacting 3-aminomethyl-2,6-dichloropyridine under palladium catalysis could yield the target compound .
Chlorination of Methylene-Linked Pyridines
Starting with 3,3'-methylenebispyridine, selective chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at elevated temperatures could introduce chlorine at the 2- and 6-positions .
Modular Assembly via Saponification and Dechlorination
Adapting the method from CN104529880A , 2,3,6-trichloropyridine could undergo saponification with sodium hydroxide, followed by controlled dechlorination and rechlorination to achieve the desired substitution pattern.
Optimized Reaction Conditions (Hypothetical)
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Predicted Properties from Analogous Compounds
Extrapolating from structurally related compounds like 2,6-dichloroisonicotinic acid (CAS 5398-44-7) and methylenebis-anilines :
Key Observations:
-
Thermal Stability: Elevated melting point compared to aniline analogs due to chlorine’s electronegativity and π-π stacking .
-
Hydrophobicity: High LogP suggests affinity for organic solvents, aligning with applications in polymer matrices.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Dichloropyridines are pivotal in synthesizing antiviral and anticancer agents. The methylene bridge in 3,3'-methylenebis(2,6-dichloropyridine) could serve as a rigid spacer in kinase inhibitors or PROTACs (proteolysis-targeting chimeras) .
Polymer Science
As a crosslinking agent, this compound could enhance the thermal stability of epoxy resins or polyurethanes, analogous to methylenebis-anilines . Chlorine substituents may impart flame-retardant properties.
Coordination Chemistry
The nitrogen-rich structure facilitates metal coordination, potentially forming catalysts for C–C coupling reactions. Palladium or nickel complexes might emerge as reusable catalysts in cross-coupling syntheses .
Research Gaps and Future Directions
-
Synthetic Optimization: Scalable routes requiring milder conditions and higher yields.
-
Crystallography: Single-crystal X-ray diffraction to confirm molecular geometry.
-
Biological Screening: Antibacterial and anticancer activity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume